molecular formula C10H16N4O2 B2910639 rac-{[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methyl}urea,trans CAS No. 2408938-41-8

rac-{[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methyl}urea,trans

Cat. No.: B2910639
CAS No.: 2408938-41-8
M. Wt: 224.264
InChI Key: JKWQTKPNKJQNQA-IONNQARKSA-N
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Description

rac-{[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methyl}urea,trans is a chemical compound with a unique structure that includes a pyrazole ring and an oxolane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-{[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methyl}urea,trans typically involves the reaction of 2-methylpyrazole with an oxolane derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

rac-{[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methyl}urea,trans undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a functional group in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; usually in anhydrous ether or tetrahydrofuran (THF).

    Substitution: Nucleophiles like amines or thiols; often in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

rac-{[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methyl}urea,trans has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-{[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methyl}urea,trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • [(2R,3S)-2-(2-Methylpyrazol-3-yl)oxolan-3-yl]methylamino-3H-quinazolin-4-one
  • 1-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-3-(2-methylpyrazol-3-yl)urea

Uniqueness

rac-{[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methyl}urea,trans stands out due to its unique combination of a pyrazole ring and an oxolane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2/c1-14-8(2-4-13-14)9-7(3-5-16-9)6-12-10(11)15/h2,4,7,9H,3,5-6H2,1H3,(H3,11,12,15)/t7-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKWQTKPNKJQNQA-IONNQARKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2C(CCO2)CNC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC=N1)[C@H]2[C@@H](CCO2)CNC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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